1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-12-6-7(5-10)8(13)11(2)9(12)14/h3,6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHCODZJUFHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an allyl amine with a cyanoacetic acid derivative, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine ring.
Addition: Addition reactions with electrophiles can occur, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted and functionalized pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrimidinecarbonitriles exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives, including 1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, which demonstrated effectiveness against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Another area of interest is the anticancer activity of pyrimidine derivatives. The compound's structural features may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies indicated that modifications to the pyrimidine ring could enhance its cytotoxic effects against specific cancer cell lines .
Synthesis of Functional Materials
The compound's ability to undergo various chemical transformations makes it a candidate for synthesizing functional materials. Its derivatives have been explored for use in organic electronics and photonic devices due to their electronic properties and stability under different environmental conditions .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of pyrimidine derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that further optimization could lead to the development of potent antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer potential of pyrimidine derivatives. The study found that specific modifications to the 1-Allyl-3-methyl-2,4-dioxo structure enhanced its cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation pathways .
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
The uniqueness of this compound lies in its nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS No. 338399-90-9) is a heterocyclic compound with a pyrimidine ring structure. Its unique chemical properties make it a subject of interest in various fields such as medicinal chemistry and biological research. This article reviews its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- Melting Point : 107–109 °C
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity | Target Microorganisms |
|---|---|---|
| Compound A | Inhibitory | Staphylococcus aureus |
| Compound B | Inhibitory | Escherichia coli |
| 1-Allyl-3-methyl-2,4-dioxo... | Potential | Various strains |
Antiviral Properties
The antiviral potential of this compound has been explored in vitro against several viral strains. Research indicates that similar compounds can inhibit viral replication by targeting viral enzymes or host cell receptors .
Case Study : A study focused on the antiviral activity against influenza virus showed that pyrimidine derivatives could effectively reduce viral load in infected cells by inhibiting hemagglutinin activity.
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate specific signaling pathways related to cell death and inhibit tumor growth factors.
Table 2: Summary of Anticancer Studies
| Study Reference | Cancer Type | Effect Observed |
|---|---|---|
| Study 1 | Breast Cancer | Induced apoptosis |
| Study 2 | Lung Cancer | Inhibited cell growth |
| Study 3 | Colon Cancer | Reduced tumor size |
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signal transduction processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce oxidative stress in target cells leading to cell death.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?
The synthesis typically involves multi-component reactions under controlled conditions. For example, pyrimidinecarbonitrile derivatives can be synthesized via a three-component process using aldehydes, cyanoacetamide, and ketones in aqueous thermal conditions. Key parameters include temperature (80–100°C), reaction time (4–6 hours), and catalyst selection (e.g., acetic acid). Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C), IR (CN stretch at ~2212 cm<sup>-1</sup>), and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
Optimization requires a Design of Experiments (DoE) approach. Variables such as solvent polarity (e.g., water vs. DMSO), catalyst loading (e.g., 5–20 mol%), and temperature gradients should be systematically tested. For regioselectivity, steric and electronic effects of substituents (e.g., allyl vs. phenyl groups) must be evaluated using computational tools (DFT calculations). Parallel monitoring via HPLC or TLC ensures intermediate stability .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Essential techniques include:
- <sup>1</sup>H NMR : To identify allyl protons (δ ~4.5–5.5 ppm) and methyl groups (δ ~2.4 ppm).
- IR Spectroscopy : Confirmation of the nitrile group (ν ~2212 cm<sup>-1</sup>) and carbonyl stretches (ν ~1666 cm<sup>-1</sup>).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 [M<sup>+</sup>]) and fragmentation patterns validate the backbone .
Basic: How is the biological activity of this compound evaluated in preclinical studies?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme (IC50 via ELISA).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2). Positive controls (e.g., doxorubicin) and vehicle controls are mandatory .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrimidinecarbonitrile derivatives?
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:
- SAR Analysis : Compare substituent positions (e.g., 3-methyl vs. 3-phenyl) across studies.
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .
Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:buffer, pH 6.5) and detection at 254 nm.
- LC-MS/MS : Enhances sensitivity for trace quantification (LOQ < 1 ng/mL). Validate method robustness per ICH guidelines .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DHFR).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Basic: What precautions are necessary for handling this compound in the laboratory?
- Storage : Inert atmosphere (N2), –20°C, away from moisture.
- PPE : Nitrile gloves, lab coat, and fume hood use.
- Waste Disposal : Neutralize with 10% NaOH before disposal .
Advanced: What strategies are used to study the compound’s pharmacokinetics in vivo?
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin).
- Metabolic Stability : Incubation with liver microsomes (CYP450 isoforms).
- Tissue Distribution : Radiolabeled compound (e.g., <sup>14</sup>C) tracked via scintillation counting .
Advanced: How is X-ray crystallography applied to determine the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
